Cas no 17412-39-4 (2,6-Dimethylimidazo[1,2-b]pyridazine)
2,6-Dimethylimidazo[1,2-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dimethylimidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazine,2,6-dimethyl-
- MFCD11044778
- AKOS006306051
- DTXSID30618399
- SCHEMBL3921056
- VBYMFQBIVFYWIW-UHFFFAOYSA-N
- 17412-39-4
- 2,6-dimethyl-imidazo[1,2-b]pyridazine
- SY354651
-
- Inchi: 1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3
- InChI Key: VBYMFQBIVFYWIW-UHFFFAOYSA-N
- SMILES: N12C=C(C)N=C1C=CC(C)=N2
Computed Properties
- Exact Mass: 147.07977
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.19
2,6-Dimethylimidazo[1,2-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186889-5g |
2,6-Dimethylimidazo[1,2-b]pyridazine |
17412-39-4 | 95% | 5g |
$901.89 | 2022-04-02 | |
| Alichem | A029186889-10g |
2,6-Dimethylimidazo[1,2-b]pyridazine |
17412-39-4 | 95% | 10g |
$1,393.60 | 2022-04-02 | |
| Alichem | A029186889-25g |
2,6-Dimethylimidazo[1,2-b]pyridazine |
17412-39-4 | 95% | 25g |
$2,508.48 | 2022-04-02 | |
| Cooke Chemical | BD9625147-1g |
2,6-Dimethylimidazo[1,2-b]pyridazine |
17412-39-4 | 95+% | 1g |
RMB 2251.20 | 2025-02-20 |
2,6-Dimethylimidazo[1,2-b]pyridazine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2,6-Dimethylimidazo[1,2-b]pyridazine
Comprehensive Overview of 2,6-Dimethylimidazo[1,2-b]pyridazine (CAS No. 17412-39-4): Properties, Applications, and Research Insights
2,6-Dimethylimidazo[1,2-b]pyridazine (CAS No. 17412-39-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features and versatile applications. This compound belongs to the imidazo[1,2-b]pyridazine family, a class of nitrogen-containing fused rings known for their bioactivity and electronic properties. Researchers and industries are increasingly exploring its potential in drug discovery, agrochemicals, and advanced materials, aligning with the growing demand for novel molecular frameworks in these fields.
The molecular structure of 2,6-Dimethylimidazo[1,2-b]pyridazine incorporates two methyl groups at the 2- and 6-positions, which influence its physicochemical properties, such as solubility, stability, and reactivity. These modifications make it a valuable intermediate in synthesizing more complex molecules, particularly in medicinal chemistry. Recent studies highlight its role as a kinase inhibitor scaffold, a hot topic in cancer research, where targeted therapies are revolutionizing treatment paradigms. This aligns with the surge in searches for "small molecule inhibitors" and "heterocyclic drug candidates" in scientific databases.
In addition to pharmaceutical applications, CAS No. 17412-39-4 has shown promise in materials science. Its conjugated system and electron-rich nature make it a candidate for organic semiconductors and light-emitting diodes (OLEDs), areas gaining traction due to the push for sustainable technologies. Users frequently search for "organic electronic materials" and "imidazole derivatives in optoelectronics," reflecting the compound's relevance in cutting-edge research.
Synthetic routes to 2,6-Dimethylimidazo[1,2-b]pyridazine often involve cyclization reactions of appropriately substituted pyridazine precursors, a process optimized for yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are critical for characterizing this compound, addressing common queries about "how to analyze imidazo[1,2-b]pyridazine derivatives." Safety data sheets emphasize standard laboratory precautions, ensuring compliance with non-hazardous handling protocols.
The commercial availability of CAS No. 17412-39-4 through specialty chemical suppliers has facilitated its adoption in academic and industrial labs. Its structure-activity relationship (SAR) studies are frequently cited in patents, particularly for central nervous system (CNS) therapeutics, another trending topic in drug development forums. This compound's adaptability to modular synthesis further enhances its appeal, as researchers seek "scalable synthetic methods for fused heterocycles."
Future directions for 2,6-Dimethylimidazo[1,2-b]pyridazine include exploring its biocompatibility and environmental impact, key concerns in green chemistry initiatives. As AI-driven drug discovery accelerates, computational studies predicting its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are likely to rise, addressing popular search terms like "in silico modeling of heterocycles." Collaborative efforts between chemists and biologists will further unlock its potential, solidifying its role in next-generation scientific breakthroughs.
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